5-METHYL-3-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE
Overview
Description
5-METHYL-3-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE is a complex organic compound that belongs to the class of triazinoindoles. This compound is characterized by the presence of a trifluoromethyl group attached to a benzylthio moiety, which is further connected to a triazinoindole core. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHYL-3-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the triazinoindole core, followed by the introduction of the trifluoromethylbenzylthio group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-METHYL-3-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylthio moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Sodium hydride, dimethylformamide (DMF), and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
5-METHYL-3-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 5-METHYL-3-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The benzylthio moiety can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. The triazinoindole core can interact with various receptors and enzymes, influencing cellular signaling pathways and biological processes.
Comparison with Similar Compounds
Similar Compounds
- 5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol
- 3,5-bis(trifluoromethyl)benzyl chloride
- Indole derivatives with trifluoromethyl groups
Uniqueness
5-METHYL-3-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE is unique due to the combination of its trifluoromethylbenzylthio group and triazinoindole core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the triazinoindole core provides a versatile scaffold for further functionalization and modification.
Properties
IUPAC Name |
5-methyl-3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazino[5,6-b]indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N4S/c1-25-14-8-3-2-7-13(14)15-16(25)22-17(24-23-15)26-10-11-5-4-6-12(9-11)18(19,20)21/h2-9H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFLIYQNEFPITSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC4=CC(=CC=C4)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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